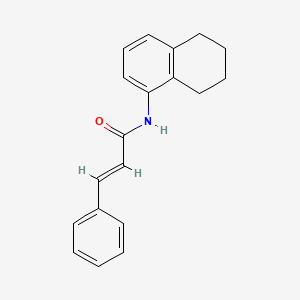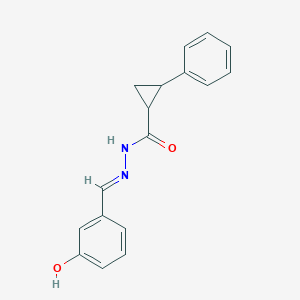
3-phenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PTN and is known for its ability to act as a potent inhibitor of certain enzymes. In
Wissenschaftliche Forschungsanwendungen
PTN has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to act as a potent inhibitor of certain enzymes, including but not limited to, fatty acid synthase, acetyl-CoA carboxylase, and stearoyl-CoA desaturase. These enzymes are involved in the synthesis of fatty acids and have been implicated in various diseases, including cancer, obesity, and diabetes. PTN has also been shown to exhibit anti-inflammatory and anti-tumor properties.
Wirkmechanismus
PTN acts as a potent inhibitor of certain enzymes by binding to their active sites and preventing their activity. Specifically, PTN has been shown to bind to the thioesterase domain of fatty acid synthase and inhibit its activity. This results in a decrease in the synthesis of fatty acids, which can lead to the inhibition of tumor growth and the treatment of various diseases.
Biochemical and Physiological Effects:
PTN has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and decrease the synthesis of fatty acids. PTN has also been shown to exhibit anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTN in lab experiments is its potency as an enzyme inhibitor. This allows for the study of the effects of enzyme inhibition on various biochemical and physiological processes. However, one limitation of using PTN is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PTN. One area of focus is the development of more efficient synthesis methods for PTN. Another area of focus is the identification of other enzymes that PTN can inhibit and the study of their potential applications in the treatment of various diseases. Additionally, the use of PTN in combination with other drugs for the treatment of cancer and other diseases is an area of ongoing research.
Synthesemethoden
The synthesis of PTN involves a multi-step process that begins with the reaction of 1-tetralone and phenylhydrazine to form 5,6,7,8-tetrahydro-1-naphthylhydrazine. This intermediate is then reacted with acryloyl chloride to produce PTN. The overall yield of this process is approximately 40%.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h1-3,6-8,10,12-14H,4-5,9,11H2,(H,20,21)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZJYLOVFBQOBX-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)



![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)